

Cochlear Nucleus CI624 technical specifications

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Compound of Interest

Compound Name: CI-624

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An In-depth Technical Guide to the Cochlear™ Nucleus® CI624 Implant System

This guide provides a comprehensive technical overview of the Cochlear™ Nucleus® CI624 implant system, intended for researchers, scientists, and drug development professionals. The information is compiled from publicly available technical specifications, surgical guides, and regulatory documents.

Data Presentation

The following tables summarize the key quantitative specifications of the Cochlear™ Nucleus® Profile™ Plus with Slim 20 Electrode (CI624).

Implant Body and General Specifications

Feature	Specification	Citation
Implant Body Thickness	3.9 mm	[1]
Implant Body Dimensions	31 mm x 24 mm	[1]
Material	Titanium casing	[1]
Weight	9.2 g (including electrode array)	[1]
Impact Resistance	Resistant against external impact up to 2.5 joules	[1]
MRI Compatibility	1.5 T and 3.0 T with magnet in place	[1]

Electrode Array: Slim 20 (CI624)

Feature	Specification	Citation
Number of Electrodes	22 half-banded platinum electrodes	[1]
Active Stimulation Length	19.1 mm	[1]
Apical Diameter (Softip™)	0.3 mm	[1]
Basal Diameter	0.6 mm	[1]
Insertion Depth Marker	White marker at 20 mm	[1]
Extracochlear Electrodes	Two (one on receiver/stimulator, one on extracochlear lead)	[1]
Surgical Approaches	Suitable for round window, extended round window, and cochleostomy	[2]

Stimulation and Telemetry

Feature	Specification	Citation
Stimulus Amplitude Range	0 to 1.75 mA	[1]
Stimulation Rate	Up to 31.5 kHz	[1]
Stimulation Modes	Monopolar, bipolar, and common ground using biphasic current pulses	[1]
Telemetry	Ultra-low-noise floor (~1 μ V)	[1]
Electrophysiology Modes	NRT®, AutoNRT®, ESRT, ABR, CEP, and intraoperative NRT	[1]

Experimental Protocols

Detailed experimental protocols for specific clinical trials involving the CI624 implant are not publicly available. However, the following provides a representative methodology based on clinical trials for similar Cochlear Nucleus implants, such as the CI532.

Study Design: Multicenter, prospective, non-randomized, single-subject, repeated-measures design. Each subject serves as their own control.

Inclusion Criteria (Representative):

- Adults 18 years of age or older.
- Bilateral, post-linguistic sensorineural hearing impairment.
- Limited benefit from appropriately fitted hearing aids, defined by specific speech recognition scores (e.g., ≤ 50 -60% correct on open-set sentence recognition tests in the ear to be implanted).[3]
- Moderate to profound hearing loss in low frequencies and profound (≥ 90 dB HL) in mid to high frequencies.[3]

Exclusion Criteria (Representative):

- Hearing loss due to non-cochlear lesions.
- Ossification or other cochlear anomaly that might prevent complete electrode insertion.
- Active middle ear infections.[3]
- Tympanic membrane perforation in the presence of active middle ear disease.[3]

Surgical and Post-Operative Procedure:

- Standard surgical procedure for cochlear implantation is followed, as outlined in the CI624 physician's guide.[4]
- The implant's position may be assessed intra-operatively.
- A healing period of approximately one to four weeks is observed before the initial activation of the external sound processor.[5]

Efficacy Assessments:

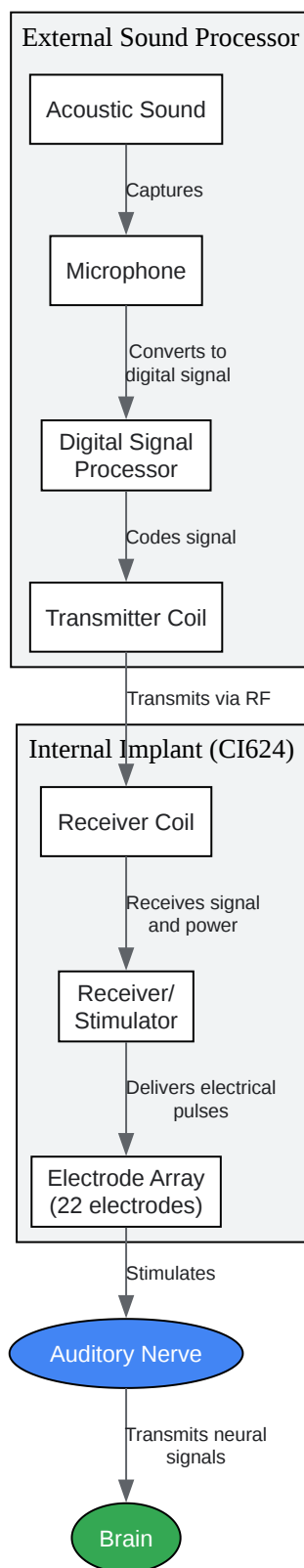
- Primary Endpoints: Speech recognition is evaluated at baseline (with hearing aids) and at specified intervals post-activation (e.g., 3, 6, 12 months). Standardized, recorded tests of open-set sentence recognition in quiet and noise are used (e.g., HINT, BKB-SIN).[5]
- Secondary Endpoints: Patient-reported outcomes are collected using validated questionnaires to assess improvements in quality of life and hearing ability.[5]

Safety Assessments:

- The incidence and severity of all adverse events are recorded throughout the study.
- The implant site is regularly inspected.
- Device integrity and function are monitored.

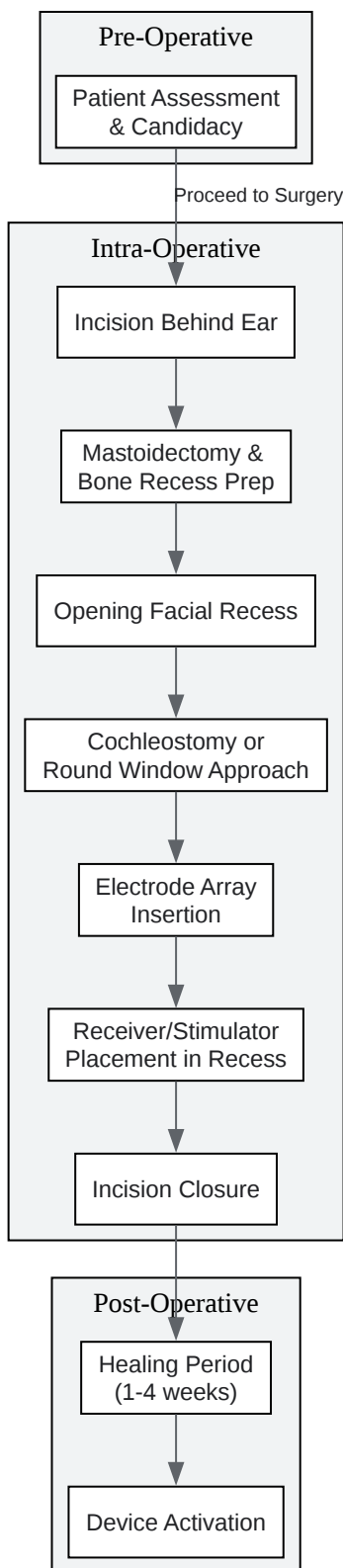
Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the Cochlear Nucleus CI624 system.



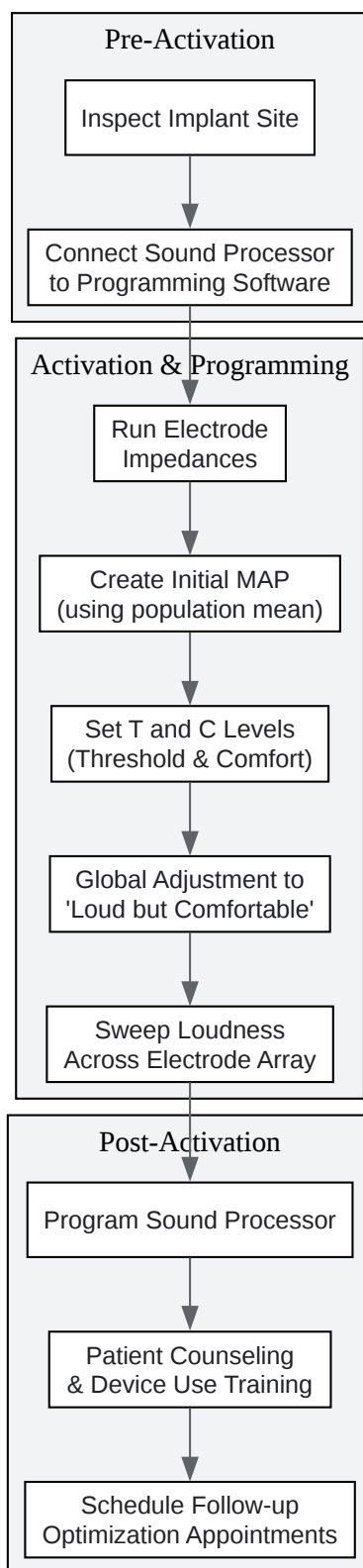
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Signal pathway from sound capture to neural stimulation.



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Surgical workflow for CI624 implantation.



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